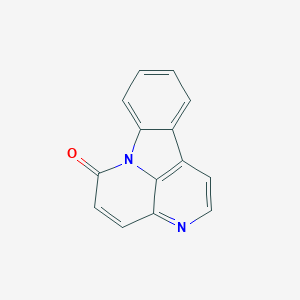

Canthin-6-ona

Descripción general

Descripción

Canthin-6-one is a naturally occurring alkaloid belonging to the class of β-carboline alkaloids with an additional D ring. It was first isolated in 1952 from the Australian tree Pentaceras australis . This compound has been found in various plants, particularly those in the Rutaceae and Simaroubaceae families, as well as in fungi and marine organisms . Canthin-6-one is known for its diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties .

Aplicaciones Científicas De Investigación

Canthin-6-one has a wide range of scientific research applications:

Métodos De Preparación

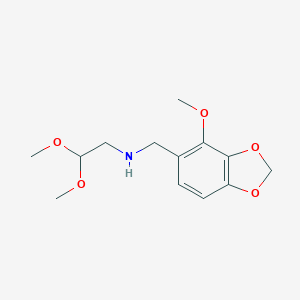

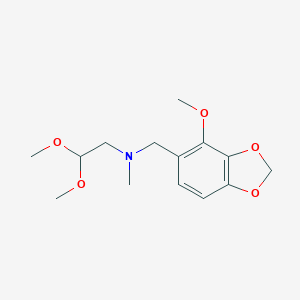

Synthetic Routes and Reaction Conditions: The first total synthesis of canthin-6-one was achieved in 1966 using the Bischer-Napieralski method, although it had a poor overall yield . More recent synthetic approaches involve the use of nanoparticle-supported biomimetic synthesis . A typical synthetic route includes the following steps:

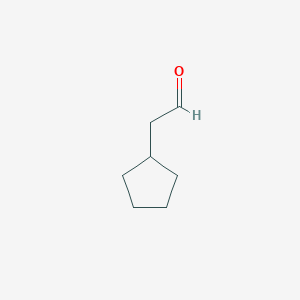

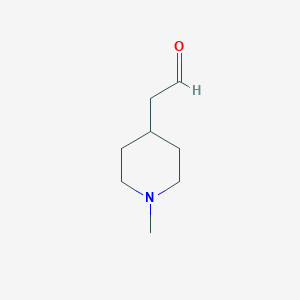

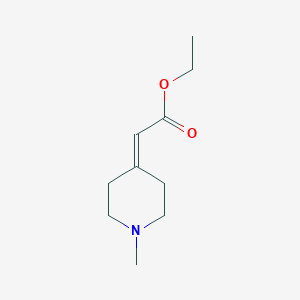

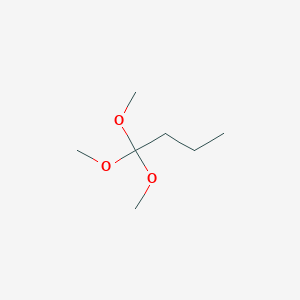

- Starting with 1-(dimethoxy-methyl)-3-methoxycarbonyl-β-carboline.

- Hydrolysis in a mixed solution of acetic acid and water.

- Structural modification to obtain canthin-6-one derivatives .

Industrial Production Methods: Industrial production methods for canthin-6-one are not extensively documented. the synthesis typically involves multi-step reactions starting from readily available precursors, followed by purification processes such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Canthin-6-one undergoes various chemical reactions, including:

Oxidation: Canthin-6-one can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the canthin-6-one molecule.

Substitution: Substitution reactions, particularly at the C-2 position, can introduce different side chains.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various canthin-6-one derivatives with modified functional groups, which can exhibit enhanced biological activities .

Mecanismo De Acción

The mechanism of action of canthin-6-one involves multiple pathways:

Anticancer Activity: Canthin-6-one induces apoptosis in cancer cells by upregulating reactive oxygen species levels, leading to mitochondrial damage and DNA damage.

Antifungal Activity: Canthin-6-one interferes with amino acid biosynthesis and nitrogen metabolism in fungi, disrupting their normal physiological processes.

Anti-inflammatory Activity: Canthin-6-one targets inflammatory mediators such as the NLR family pyrin domain containing 3 inflammasome and the NF-κB signaling pathway.

Comparación Con Compuestos Similares

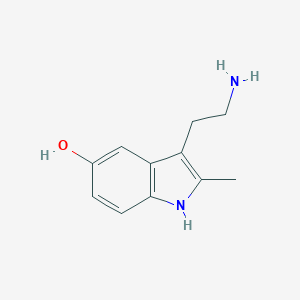

Canthin-6-one is unique among β-carboline alkaloids due to its additional D ring, which contributes to its diverse biological activities . Similar compounds include:

β-Carboline: Lacks the additional D ring and has different biological properties.

Harmine: Another β-carboline alkaloid with notable psychoactive effects.

Norharmane: A β-carboline alkaloid with potential neuroprotective properties.

Canthin-6-one stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.

Propiedades

IUPAC Name |

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c17-13-6-5-11-14-10(7-8-15-11)9-3-1-2-4-12(9)16(13)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERVJPYNQLONEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197322 | |

| Record name | Canthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-43-6 | |

| Record name | Canthin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canthin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canthin-6-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Canthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANTHIN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FK17S759N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does canthin-6-one exert its anti-inflammatory effects?

A1: Canthin-6-one exhibits anti-inflammatory activity through multiple mechanisms. Studies have shown that it can inhibit nitric oxide production [, ], downregulate pro-inflammatory genes like iNOS, IL-6, and COX-2 [], and suppress the NLRP3 inflammasome pathway [].

Q2: Does canthin-6-one interact with the ubiquitin-proteasome system?

A2: Yes, research suggests that canthin-6-one can enhance ubiquitin-proteasome system (UPS) activity, specifically by upregulating PSMD1, a 26S proteasome non-ATPase regulatory subunit []. This mechanism has been linked to its ability to accelerate the degradation of alpha-synuclein, a protein implicated in Parkinson’s disease [].

Q3: What is the target of canthin-6-one's antifungal activity?

A3: Research using quantitative proteomics suggests that canthin-6-one targets amino acid biosynthesis and nitrogen metabolism pathways in fungi like Fusarium oxysporum []. This disruption of vital metabolic processes leads to fungal death.

Q4: What is the molecular formula and weight of canthin-6-one?

A4: Canthin-6-one has a molecular formula of C14H8N2O and a molecular weight of 220.22 g/mol.

Q5: What are the key spectroscopic features of canthin-6-one?

A5: Canthin-6-one and its derivatives are typically characterized using various spectroscopic techniques, including:

- NMR: 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule [, , ].

- MS: Mass spectrometry helps determine the molecular weight and fragmentation patterns, aiding in structural elucidation [, , ].

- UV: UV spectroscopy is useful for identifying the presence of conjugated systems within the molecule [, , ].

- IR: Infrared spectroscopy provides information about functional groups present in the molecule [, ].

Q6: How do structural modifications of canthin-6-one impact its biological activity?

A6: Research suggests that modifications to the canthin-6-one core structure can significantly influence its biological activity:

- Antifungal activity: Quaternization at the 3-N position of 10-methoxycanthin-6-one significantly enhances antibacterial activity against specific plant pathogens [, ].

- Anti-inflammatory activity: The presence of methoxy groups on the canthin-6-one core appears to contribute to anti-inflammatory activity [].

- Cytotoxicity: Methoxy substitutions also influence the cytotoxic potential against various cancer cell lines [, ].

- cAMP phosphodiesterase inhibition: β-carboline derivatives with a methoxycarbonyl group and canthin-6-one derivatives with a methoxyl group showed strong inhibitory effects [].

Q7: What cell lines have been used to study the cytotoxic activity of canthin-6-one?

A7: Various human cancer cell lines have been utilized, including:

Q8: What animal models have been used to study the anti-inflammatory activity of canthin-6-one?

A8: Rat models have been employed to assess the anti-inflammatory effects of canthin-6-one, particularly in carrageenan-induced paw edema models [].

Q9: What analytical techniques are commonly used to identify and quantify canthin-6-one and its derivatives in plant material?

A9: Common techniques include:

- High-performance liquid chromatography (HPLC): Often coupled with UV detection, HPLC allows for the separation and quantification of canthin-6-one alkaloids in complex mixtures like plant extracts [, ].

- Thin-layer chromatography (TLC): A simpler technique used for initial separation and visualization of canthin-6-one alkaloids [, ].

- Gas chromatography (GC): Capillary GC methods have been developed for the determination of canthin-6-one alkaloids in plant material [].

Q10: Are there any studies on the bioavailability and pharmacokinetics of canthin-6-one?

A10: While limited, some studies have started investigating the pharmacokinetic properties of canthin-6-one, focusing on its absorption, distribution, metabolism, and excretion []. More research in this area is needed.

Q11: Has canthin-6-one been investigated for its potential in treating neurodegenerative diseases?

A11: Recent research has shown that canthin-6-one can enhance the degradation of alpha-synuclein, a protein that aggregates in Parkinson’s disease []. This finding suggests potential therapeutic avenues for neurodegenerative diseases, but further investigations are necessary.

Q12: What are the potential applications of canthin-6-one in agriculture?

A12: Studies on the antifungal activity of canthin-6-one, especially against plant pathogens like Fusarium oxysporum, indicate potential applications as a natural fungicide [].

Q13: What are the future directions for research on canthin-6-one?

A13: Further research is needed to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate](/img/structure/B41582.png)